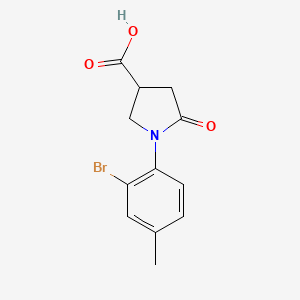

1-(2-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(2-bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-7-2-3-10(9(13)4-7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLGMGTXNVDSMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol. This intermediate is then subjected to cyclization reactions to form the pyrrolidine ring, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as amides or esters.

Reduction: The bromo-substituted phenyl group can be reduced to form an aniline derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution reactions may involve nucleophilic substitution with reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed:

Oxidation products include amides, esters, and carboxylic acids.

Reduction products include aniline derivatives.

Substitution products include hydroxylated or aminated phenyl groups.

Scientific Research Applications

1-(2-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe to study biological systems and interactions.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-(2-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

The biological activity of 5-oxopyrrolidine derivatives is highly dependent on substituents on the phenyl ring. Key comparisons include:

Chloro-Substituted Derivatives

- 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (Compound 1 in ): Substituents: 5-Cl, 2-OH. Antioxidant Activity: Exhibits strong radical scavenging (DPPH assay: 88.6% for compound 10) due to electron-withdrawing Cl and H-bond-donating OH groups . Synthesis: Nitration, alkylation, and cyclization reactions are common (e.g., nitration with HNO₃ yields nitro derivatives) .

Fluorine-Substituted Derivatives

Hydroxyl-Substituted Derivatives

Target Compound: 1-(2-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid

- Substituents: 2-Br (electron-withdrawing), 4-CH₃ (electron-donating).

- Expected Effects:

- Bromine’s larger atomic radius and lipophilicity may enhance membrane permeability compared to Cl or F analogs.

- The methyl group could improve metabolic stability but reduce solubility.

Structure-Activity Relationships (SAR)

Biological Activity

1-(2-Bromo-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and structure-activity relationships of this compound based on diverse research findings.

- Molecular Formula : C₁₂H₁₂BrNO₃

- Molecular Weight : 298.13 g/mol

- CAS Number : 1016750-76-7

Anticancer Activity

Research has shown that derivatives of 5-oxopyrrolidine, including this compound, exhibit varying degrees of anticancer activity. The compound's effectiveness was evaluated using human lung adenocarcinoma (A549) cells and non-cancerous human small airway epithelial cells (HSAEC1-KT) as controls.

Key Findings:

- Cytotoxicity : The compound demonstrated structure-dependent anticancer activity. For instance, when tested at a concentration of 100 µM for 24 hours, it showed a post-treatment viability of approximately 78–86% in A549 cells, indicating moderate efficacy compared to standard chemotherapeutics like cisplatin .

- Structure-Activity Relationship : Modifications to the compound’s structure significantly influenced its anticancer properties. For example:

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, particularly against multidrug-resistant strains of bacteria.

Research Insights:

- Testing Against Resistant Strains : The compound was screened against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriales. Results indicated that certain derivatives exhibited promising antimicrobial properties, suggesting a potential application in treating infections caused by resistant bacteria .

Case Studies

- Study on Anticancer Efficacy :

- Antimicrobial Screening :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.